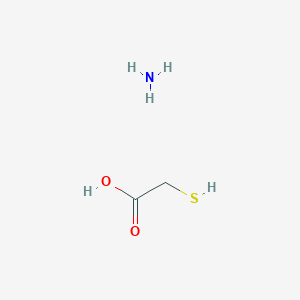

Ammonium thioglycolate

Description

Properties

CAS No. |

5421-46-5 |

|---|---|

Molecular Formula |

C2H7NO2S |

Molecular Weight |

109.15 g/mol |

IUPAC Name |

azane;2-sulfanylacetic acid |

InChI |

InChI=1S/C2H4O2S.H3N/c3-2(4)1-5;/h5H,1H2,(H,3,4);1H3 |

InChI Key |

ZZTCCAPMZLDHFM-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])S.[NH4+] |

Canonical SMILES |

C(C(=O)O)S.N |

Color/Form |

Colorless to pale pink liquid |

density |

Specific gravity: 1.205 @ 20 °C |

Other CAS No. |

5421-46-5 |

physical_description |

Ammonium thioglycolate is a colorless to faint pink liquid with a repulsive, skunk-like odor. (NTP, 1992) Liquid |

Pictograms |

Corrosive; Acute Toxic; Irritant |

Related CAS |

68-11-1 (Parent) |

solubility |

Miscible (NTP, 1992) |

Synonyms |

2-mercaptoacetate 2-mercaptoacetate, bismuth (3+), sodium salt (3:1:3) 2-mercaptoacetate, calcium salt (1:1) 2-mercaptoacetate, calcium salt (2:1) 2-mercaptoacetate, calcium salt (2:1) salt, trihydrate 2-mercaptoacetate, monoammonium salt 2-mercaptoacetate, monopotassium salt 2-mercaptoacetate, monosodium salt 2-thioglycolic acid ammonium thioglycolate calcium thioglycolate mercaptoacetic acid sodium thioglycolate sodium thioglycollate thioglycolic acid |

vapor_pressure |

8.5X10-6 mm Hg @ 25 °C /Estimated/ |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Purification of Research-Grade Ammonium Thioglycolate

Ammonium (B1175870) thioglycolate (ATG), the salt derived from thioglycolic acid and ammonia (B1221849), is a vital reagent in various scientific and industrial applications.[1] In research settings, its utility as a potent reducing agent is leveraged for cleaving disulfide bonds within proteins, a critical step in protein unfolding, denaturation studies, and disulfide bond mapping.[2] Its applications also extend to cell culture for detaching adherent cells and in chemical synthesis for introducing thiol groups into organic molecules.[2][3] The efficacy of ATG in these sensitive applications is contingent upon its purity. This technical guide provides a detailed overview of the synthesis and purification methodologies for obtaining research-grade ammonium thioglycolate.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the direct neutralization of thioglycolic acid with ammonia or ammonium hydroxide (B78521).[2][4] An alternative approach involves the reaction of thioglycolic acid with ammonium carbonate or bicarbonate.[2]

Primary Synthesis Route: Neutralization Reaction

The reaction between thioglycolic acid (TGA) and a base like ammonia results in the formation of the ammonium salt.[5] This acid-base neutralization is an exothermic reaction.

Reaction: HSCH₂COOH + NH₃ ⇌ HSCH₂COO⁻NH₄⁺[1][5]

In solution, this compound exists in equilibrium with its constituent acid and base.[1][6] The position of this equilibrium is influenced by the pH of the solution.

Experimental Protocol: Synthesis via Neutralization

This protocol is a representative method based on established principles for the synthesis of this compound.

Materials:

-

Thioglycolic acid (TGA)

-

Ammonium hydroxide (aqueous ammonia, e.g., 28-30% solution)

-

Deionized water

-

Reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, dropping funnel, and a pH probe or indicator strips.

-

Ice bath

Procedure:

-

In a well-ventilated fume hood, place a calculated amount of thioglycolic acid into the reaction vessel.

-

Begin stirring the thioglycolic acid at a moderate speed.

-

Slowly add the ammonium hydroxide solution dropwise from the dropping funnel. The reaction is exothermic, so an ice bath may be necessary to maintain the desired temperature.

-

Monitor the pH of the reaction mixture continuously. The target pH for the reaction is typically between 6.5 and 9.0.[2][7]

-

Continue the addition of ammonium hydroxide until the target pH is reached and remains stable.

-

The reaction temperature is generally maintained between 25°C and 100°C.[2][7] A common practice is to control the exothermic reaction to keep the temperature in the range of 60°C to 80°C.[7]

-

Once the neutralization is complete, the reaction is typically allowed to proceed for a period of 0.5 to 3 hours to ensure complete conversion.[7]

Purification of Research-Grade this compound

For research applications, the synthesized this compound must be purified to remove unreacted starting materials, byproducts such as dithiodiglycolic acid (formed by oxidation of thioglycolic acid), and other impurities.[8][9] Common purification techniques include distillation and crystallization.[2]

Purification via Vacuum Stripping

A prevalent method for purifying this compound, particularly for removing volatile impurities and excess reactants, is vacuum stripping.[7]

Experimental Protocol: Purification by Vacuum Distillation

This protocol outlines a general procedure for the purification of this compound.

Materials:

-

Crude this compound solution

-

Distillation apparatus (including a round-bottom flask, condenser, and collection flask)

-

Vacuum pump

-

Heating mantle

Procedure:

-

Transfer the crude this compound solution to the distillation flask.

-

Assemble the vacuum distillation apparatus.

-

Apply a reduced pressure, typically in the range of 10 to 50 mm Hg.[7]

-

Gently heat the solution using a heating mantle. The temperature should be kept low, for instance between 25°C and 40°C, to avoid decomposition of the product.[7]

-

Low-boiling components and excess water will be distilled off and collected in the receiving flask.

-

Continue the process until the desired concentration and purity of the this compound solution are achieved. The final product is the residue remaining in the distillation flask.

-

For some applications, the pH of the final product may be adjusted to between 5 and 6.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis and purification of this compound as derived from various sources.

| Parameter | Value/Range | Reference |

| Synthesis | ||

| Reactant Mole Ratio (TGA:NH₃) | 1.0:1.01 to 1.0:1.2 | [3][7] |

| Reaction Temperature | 25°C to 100°C (preferably 60°C to 80°C) | [2][7] |

| Reaction pH | 6.5 to 9.0 | [2][3][7] |

| Reaction Time | 0.5 to 3 hours | [7] |

| Purification (Vacuum Stripping) | ||

| Reduced Pressure | 10 to 50 mm Hg | [7] |

| Temperature | 25°C to 40°C | [7] |

| Final Product pH (Adjusted) | ~5.0 to 6.0 | [7] |

Analytical Quality Control

To ensure the purity of research-grade this compound, various analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) is a common method for determining the concentration of this compound and quantifying impurities.[10] Specifically, reverse-phase HPLC can be utilized for this analysis.[11]

Safety Precautions

This compound should be handled with care as it can cause skin and eye irritation.[4][12] Inhalation of its vapors may also lead to respiratory irritation.[2] It is essential to work in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including gloves and safety goggles.[12] this compound is incompatible with strong acids.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 5421-46-5 [smolecule.com]

- 3. This compound Research Reagent [benchchem.com]

- 4. specialchem.com [specialchem.com]

- 5. quora.com [quora.com]

- 6. Ammonium_thioglycolate [chemeurope.com]

- 7. US5319136A - Preparation of pure this compound - Google Patents [patents.google.com]

- 8. KR830002621B1 - Method for preparing thioglycolate - Google Patents [patents.google.com]

- 9. Purification of Thioglycolic Acid and Synthesis of this compound - Master's thesis - Dissertation [dissertationtopic.net]

- 10. This compound (determined as thioglycolic acid) - Analysis WATER - Analytice [analytice.com]

- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Page loading... [guidechem.com]

Thioglycolic acid and ammonia equilibrium in aqueous solutions

An in-depth analysis of the chemical equilibrium between thioglycolic acid and ammonia (B1221849) in aqueous solutions is critical for researchers, scientists, and professionals involved in drug development, particularly in formulations where this equilibrium plays a pivotal role. This technical guide provides a comprehensive overview of the core principles governing this equilibrium, detailed experimental protocols for its characterization, and a summary of relevant quantitative data.

Introduction to the Thioglycolic Acid and Ammonia System

Thioglycolic acid (TGA), also known as mercaptoacetic acid, is a versatile organic compound containing both a thiol and a carboxylic acid functional group.[1][2] In aqueous solutions, it behaves as a weak acid. Ammonia (NH₃), a weak base, reacts with thioglycolic acid in a reversible acid-base neutralization reaction to form ammonium (B1175870) thioglycolate.[3][4][5][6] This equilibrium is central to various applications, including in the cosmetic industry for hair perming and depilatory creams, and has relevance in pharmaceutical formulations as a reducing agent and for the synthesis of thiol-containing compounds.[1][7][8][9][10]

The position of the equilibrium is highly dependent on the pH of the solution. Being the salt of a weak acid and a weak base, ammonium thioglycolate in solution exists as an equilibrium mixture of the salt itself, free thioglycolic acid, and ammonia.[4][5]

The Core Equilibrium

The primary equilibrium reaction in an aqueous solution of thioglycolic acid and ammonia is as follows:

HSCH₂COOH + NH₃ ⇌ HSCH₂COO⁻ + NH₄⁺

This reaction represents the transfer of a proton from the carboxylic acid group of thioglycolic acid to the ammonia molecule, forming the thioglycolate anion and the ammonium cation.[3]

The equilibrium constant (Keq) for this reaction can be derived from the acid dissociation constants (Ka) of thioglycolic acid and the ammonium ion. The equilibrium lies significantly to the right, favoring the formation of the this compound salt, as indicated by the large calculated Keq value.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the thioglycolic acid and ammonia equilibrium.

Table 1: Physicochemical Properties of Thioglycolic Acid and Ammonia

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| Thioglycolic Acid | HSCH₂COOH | 92.12 | Colorless liquid | 96 (at 5 mmHg) | -16 | 1.32 |

| Ammonia | NH₃ | 17.03 | Colorless gas | -33.34 | -77.73 | 0.00073 (gas at STP) |

Table 2: Acid-Base Properties in Aqueous Solution at 25°C

| Species | pKa | Ka | pKb | Kb |

| Thioglycolic Acid (Carboxylic Group) | 3.6 - 3.83 | ~1.5 x 10⁻⁴ | - | - |

| Thioglycolic Acid (Thiol Group) | 9.3 - 10.5 | ~5 x 10⁻¹¹ | - | - |

| Ammonium (NH₄⁺) | 9.24 | 5.75 x 10⁻¹⁰ | - | - |

| Ammonia (NH₃) | - | - | 4.75 | 1.78 x 10⁻⁵ |

References:[1][2][7][11][13][14]

Table 3: Calculated Equilibrium Constant

| Equilibrium Reaction | Calculated Keq |

| HSCH₂COOH + NH₃ ⇌ HSCH₂COO⁻ + NH₄⁺ | ~3.85 x 10⁵ |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the thioglycolic acid and ammonia equilibrium.

Determination of pKa Values by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constants (pKa) of thioglycolic acid and the ammonium ion.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of sodium hydroxide (B78521) (e.g., 0.1 M) and accurately determine its concentration.

-

Prepare a solution of thioglycolic acid (e.g., 0.1 M) in deionized water.

-

Prepare a solution of ammonium chloride (e.g., 0.1 M) in deionized water.

-

-

Titration of Thioglycolic Acid:

-

Pipette a known volume of the thioglycolic acid solution into a beaker.

-

Insert a calibrated pH electrode and a magnetic stirrer.

-

Titrate the solution with the standardized sodium hydroxide solution, recording the pH after each addition of titrant.

-

Continue the titration well past the equivalence points.

-

-

Titration of Ammonium Chloride:

-

Pipette a known volume of the ammonium chloride solution into a beaker.

-

Titrate with the standardized sodium hydroxide solution, recording the pH as described above.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added for both titrations.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curves. For thioglycolic acid, two equivalence points and thus two pKa values will be observed.

-

Quantification of Species at Equilibrium by HPLC

Objective: To determine the concentrations of thioglycolic acid, thioglycolate, ammonia, and ammonium ions at equilibrium.

Methodology:

-

Preparation of Equilibrium Mixture:

-

Prepare a series of aqueous solutions with varying initial concentrations of thioglycolic acid and ammonia.

-

Allow the solutions to reach equilibrium at a constant temperature.

-

-

HPLC System and Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: An appropriate buffer system to maintain a stable pH and ensure good separation of the analytes. The exact composition will need to be optimized.

-

Detector: A UV detector set at a wavelength where thioglycolic acid and/or its derivatives absorb.

-

Standard Preparation: Prepare standard solutions of thioglycolic acid and this compound of known concentrations.

-

-

Analysis:

-

Inject the equilibrium mixture samples and the standard solutions into the HPLC system.

-

Identify and quantify the peaks corresponding to thioglycolic acid and thioglycolate based on retention times and calibration curves.

-

-

Calculation of Ammonia and Ammonium:

-

The concentrations of ammonia and ammonium can be calculated based on the initial concentrations and the measured concentrations of the thioglycolic species, and by using the Henderson-Hasselbalch equation with the known pKa of ammonium and the measured pH of the equilibrium mixture.

-

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Chemical equilibrium of thioglycolic acid and ammonia.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Thioglycolic acid - Wikipedia [en.wikipedia.org]

- 3. This compound Research Reagent [benchchem.com]

- 4. Ammonium_thioglycolate [chemeurope.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. THIOGLYCOLIC ACID - Ataman Kimya [atamanchemicals.com]

- 8. specialchem.com [specialchem.com]

- 9. Buy this compound | 5421-46-5 [smolecule.com]

- 10. Different applications of thioglycolic acid_Chemicalbook [chemicalbook.com]

- 11. Ammonia - Wikipedia [en.wikipedia.org]

- 12. Thioglycolic acid CAS#: 68-11-1 [m.chemicalbook.com]

- 13. Ammonia [commonorganicchemistry.com]

- 14. Thioglycolic acid - Sciencemadness Wiki [sciencemadness.org]

Navigating the Risks: A Technical Guide to the Safe Handling of Ammonium Thioglycolate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) thioglycolate, a potent reducing agent, is a valuable tool in various research and development applications, including in the formulation of pharmaceuticals and cosmetics. However, its utility is matched by a significant hazard profile that necessitates stringent safety protocols. This in-depth guide provides comprehensive health and safety information, detailed handling procedures, and emergency response protocols to ensure the well-being of laboratory personnel working with this chemical.

Hazard Identification and Classification

Ammonium thioglycolate is classified as a hazardous substance with multiple risk factors. Understanding these hazards is the first step toward safe handling.

GHS Hazard Statements:

-

H317: May cause an allergic skin reaction.[1][2][3][4][5][6][7][8]

-

H332: Harmful if inhaled.[4]

-

H412: Harmful to aquatic life with long lasting effects.[3][8]

The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[6] Symptoms of exposure can include sensitivity dermatitis of the scalp or hands, with edema, erythema, subcutaneous lesions, burning of the skin, papular rash, and itching.[1][9][10] It may also cause hypoglycemia, central nervous system depression, convulsions, and dyspnea.[1][9][10]

Physicochemical and Toxicological Data

A thorough understanding of the chemical's properties is crucial for risk assessment and the implementation of appropriate safety measures.

Physicochemical Properties

| Property | Value |

| Appearance | Colorless to faint pink, clear liquid[1][3][11] |

| Odor | Repulsive, skunk-like stench[1][3][11] |

| Molecular Formula | C₂H₇NO₂S[11] |

| Molecular Weight | 109.15 g/mol [11] |

| pH | 6.0 - 7.2[1][11] |

| Specific Gravity | 1.205 - 1.220[1][11] |

| Solubility | Freely soluble in water[5][9][11] |

Toxicological Data

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 35 - 142 mg/kg[2][12] |

| LD50 | Rat | Dermal | > 2,000 mg/kg (for a 71% solution)[2][3] |

| LD50 | Mouse | Intraperitoneal | 100 mg/kg[13] |

| LD50 | Rat | Intraperitoneal | 165 mg/kg[13] |

| LD50 | Cat | Intravenous | 175 mg/kg[13] |

Human studies have shown that this compound can be a skin irritant and sensitizer.[1] Repeated applications of concentrations as low as 6.0% have been shown to cause skin irritation and, in some cases, allergic contact dermatitis.[1]

Experimental Protocols for Safe Handling

Adherence to strict protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Engineering Controls:

-

Always handle this compound in a properly functioning chemical fume hood to keep airborne concentrations low.[3][4][11]

-

Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][11]

-

Skin Protection:

-

Wear impervious gloves (e.g., Neoprene, Butyl rubber, or Viton) and change them immediately if they become contaminated.[2][6][11]

-

Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[3][11] For tasks with a higher risk of splashing, a complete suit protecting against chemicals may be necessary.[14]

-

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor/acid gas cartridge.[1][3][11]

Caption: Workflow for donning, using, and doffing Personal Protective Equipment.

Handling and Storage Procedures

Handling:

-

Do not ingest or inhale.[11]

-

Wash hands and any exposed skin thoroughly after handling.[2][3][4]

-

Contaminated work clothing should not be allowed out of the workplace.[2]

Storage:

-

Keep in a tightly closed, corrosion-resistant container with a resistant inner liner.[2][11]

-

Store locked up.[2]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[5][9][11]

Emergency and First Aid Protocols

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11][15]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][11]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Wash mouth out with water. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[2][11][15]

Caption: First aid response flowchart for different exposure routes.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[15] Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation. Wear a self-contained breathing apparatus and appropriate personal protection.[2][11]

-

Environmental Precautions: Do not let the product enter drains.[2][3][11]

-

Containment and Cleaning: Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place it in a suitable, labeled container for disposal.[4][11] Ventilate the area and wash the spill site after material pickup is complete.[4]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[11] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not empty into drains.[3][11]

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[11]

-

Conditions to Avoid: Incompatible materials.[11]

-

Incompatible Materials: Strong oxidizing agents, acids.[3][5][9][11]

-

Hazardous Decomposition Products: When heated to decomposition, it emits very toxic fumes of nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide, and carbon dioxide.[6][9][10][11]

-

Hazardous Polymerization: Will not occur.[11]

By implementing these safety protocols and maintaining a vigilant approach to handling, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

- 1. This compound | C2H7NO2S | CID 21534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. fishersci.com [fishersci.com]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. Page loading... [guidechem.com]

- 6. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 7. Buy this compound | 5421-46-5 [smolecule.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. echemi.com [echemi.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. ec.europa.eu [ec.europa.eu]

- 13. echemi.com [echemi.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to the Chemical Stability and Degradation Pathways of Ammonium Thioglycolate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of ammonium (B1175870) thioglycolate (ATG) solutions. ATG is a widely utilized chemical compound, notably in cosmetic formulations for hair waving and depilation, and its stability is a critical factor in ensuring product efficacy and safety. This document delves into the mechanisms of ATG degradation, the factors influencing its stability, and the analytical methodologies for its assessment.

Chemical Profile of Ammonium Thioglycolate

This compound (CAS No. 5421-46-5) is the ammonium salt of thioglycolic acid. In aqueous solutions, it exists in equilibrium with thioglycolic acid and ammonia.[1] The thiol (-SH) group in the thioglycolate anion is the chemically active moiety responsible for its reducing properties, which are central to its applications.[2]

Primary Degradation Pathway: Oxidation to Dithiodiglycolate

The principal degradation pathway for this compound in aqueous solutions is the oxidation of the thioglycolate anion to form dithiodiglycolate (also known as 2,2'-dithiobis(acetic acid)). This reaction involves the formation of a disulfide bond between two thioglycolate molecules, resulting in the loss of reducing capacity and, consequently, a decrease in the efficacy of the product. This oxidation is primarily driven by atmospheric oxygen and can be catalyzed by various factors.

dot

Factors Influencing the Stability of this compound Solutions

The stability of ATG solutions is not absolute and is significantly influenced by several environmental and formulation factors. Understanding these factors is crucial for optimizing product formulations and storage conditions to ensure a desirable shelf life.

Effect of pH

The pH of the solution is a critical determinant of ATG stability. The rate of oxidation of thioglycolic acid generally increases with an increase in pH.[3] This is because the thiolate anion (⁻SCH₂COO⁻), which is more susceptible to oxidation, becomes the predominant species at higher pH values. Most commercial ATG-containing products, such as hair perming solutions, have an alkaline pH (typically between 8.5 and 9.5) to facilitate the hair restructuring process, which inherently makes them more prone to degradation.[3]

Effect of Temperature

As with most chemical reactions, the rate of ATG degradation increases with temperature. Therefore, storage of ATG solutions at elevated temperatures will accelerate the oxidation process and shorten the product's shelf life.[3] For this reason, it is recommended to store ATG-containing products in a cool place.

Presence of Metal Ions

Trace amounts of metal ions, particularly copper (Cu²⁺), can act as potent catalysts for the oxidation of thioglycolic acid.[4][5] The presence of these ions can dramatically accelerate the degradation of ATG, even at low temperatures. Therefore, the use of purified water and raw materials with low metal content is essential in the manufacturing of stable ATG solutions. Chelating agents may also be incorporated into formulations to sequester these metal ions and inhibit their catalytic activity.

Exposure to Light

While oxidation is the primary degradation pathway, exposure to light, particularly UV radiation, can also contribute to the degradation of thioglycolic acid and its salts. Photodegradation can lead to the formation of various byproducts, including elemental sulfur and sulfate (B86663) ions.[6][7] Therefore, packaging ATG-containing products in opaque or light-resistant containers is a common practice to minimize photolytic degradation.

Other Potential Degradation Pathways

While oxidation is the most significant degradation route, other pathways, though generally less prevalent under normal storage conditions, should be considered.

Hydrolysis

This compound itself is a salt and does not undergo hydrolysis in the traditional sense. However, if ATG is used to synthesize thioesters, these derivatives can be susceptible to hydrolysis, which would cleave the thioester bond.[8] The hydrolysis of amides is also a known chemical reaction, but it typically requires more stringent conditions than those found in typical cosmetic formulations.[9][10]

Self-Esterification of Thioglycolic Acid

Concentrated solutions of thioglycolic acid can undergo self-esterification to a limited extent. However, this is more of a concern with the free acid at high concentrations and less so for the ammonium salt in solution at typical use levels.[11]

Quantitative Stability Data

While the qualitative effects of pH, temperature, and metal ions on ATG stability are well-documented, comprehensive public-domain data with specific degradation rate constants under a wide variety of conditions is limited. The following table summarizes the general impact of these factors on the stability of ATG solutions.

| Factor | Condition | Impact on Stability | Rate of Degradation |

| pH | Increasing pH (alkaline conditions) | Decreases | Increases |

| Decreasing pH (acidic conditions) | Increases | Decreases | |

| Temperature | Increasing Temperature | Decreases | Increases |

| Decreasing Temperature | Increases | Decreases | |

| Metal Ions (e.g., Cu²⁺) | Presence | Decreases significantly | Increases significantly |

| Absence (or presence of chelators) | Increases | Decreases | |

| Light Exposure | Presence of UV light | Decreases | Increases |

| Storage in the dark | Increases | Decreases |

Table 1: Summary of Factors Affecting this compound Stability.

Experimental Protocols for Stability and Degradation Analysis

To assess the stability of this compound solutions and quantify its degradation, a well-defined experimental protocol is necessary. This typically involves a stability-indicating analytical method and a structured stability study.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of an ATG-containing product.

dot

High-Performance Liquid Chromatography (HPLC) Method for Quantification

A stability-indicating HPLC method is the most common technique for the simultaneous quantification of this compound and its primary degradant, dithiodiglycolate. A detailed protocol is outlined below.

Objective: To determine the concentration of this compound and dithiodiglycolate in a solution over time.

Materials and Reagents:

-

This compound reference standard

-

Dithiodiglycolic acid reference standard

-

Acetonitrile (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase adjustment)

-

Deionized water (18 MΩ·cm)

-

Volumetric flasks and pipettes

-

HPLC vials

-

Syringe filters (0.45 µm)

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with:

-

UV-Vis or Photodiode Array (PDA) detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Autosampler

-

Data acquisition and processing software

-

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Mobile Phase | Isocratic mixture of a buffered aqueous solution and acetonitrile. A common mobile phase consists of an aqueous solution containing a buffer like phosphate (B84403) or formate, with pH adjusted to the acidic range (e.g., pH 3-4), and acetonitrile. The exact ratio will need to be optimized for specific column and system. |

| Flow Rate | Typically 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

| Detection Wavelength | UV detection at a wavelength where both compounds have reasonable absorbance, often in the range of 210-230 nm. |

| Injection Volume | 10-20 µL |

Table 2: Example HPLC Conditions for ATG and Dithiodiglycolate Analysis.

Procedure:

-

Standard Preparation:

-

Prepare individual stock solutions of this compound and dithiodiglycolic acid of known concentrations in a suitable solvent (e.g., deionized water).

-

Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.

-

-

Sample Preparation:

-

Accurately weigh or pipette the ATG solution sample.

-

Dilute the sample with a suitable diluent (e.g., the mobile phase aqueous component) to a concentration within the calibration range.

-

Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

-

-

Analysis:

-

Inject the calibration standards into the HPLC system to generate a calibration curve.

-

Inject the prepared samples.

-

Identify and quantify the peaks for this compound and dithiodiglycolate based on their retention times and the calibration curve.

-

-

Data Evaluation:

-

Calculate the concentration of ATG remaining and the concentration of dithiodiglycolate formed at each time point.

-

Plot the concentration of ATG versus time to determine the degradation kinetics and estimate the shelf life of the product.

-

Conclusion

The chemical stability of this compound solutions is a multifaceted issue primarily governed by the oxidative degradation of the thioglycolate anion to dithiodiglycolate. This process is significantly accelerated by alkaline pH, elevated temperatures, and the presence of catalytic metal ions. Photodegradation can also contribute to the loss of active ingredient. A thorough understanding of these degradation pathways and influencing factors is paramount for the development of stable and effective ATG-containing products. The implementation of robust stability testing protocols, utilizing validated stability-indicating analytical methods such as HPLC, is essential for ensuring product quality and establishing an appropriate shelf life. By carefully controlling formulation parameters and storage conditions, the degradation of this compound can be minimized, leading to products that meet the required standards of performance and safety.

References

- 1. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. dcvmn.org [dcvmn.org]

- 6. Kinetic studies of the degradation of an aminopenicillin antibiotic (amoxicillin trihydrate) in aqueous solution using heat conduction microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of a Single Quadrupole LC/MS Method for the Trace Analysis of Six Nitrosamine Impurities in … [ouci.dntb.gov.ua]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ammonium Thioglycolate (CAS 5421-46-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) thioglycolate (CAS 5421-46-5), the ammonium salt of thioglycolic acid, is a widely utilized chemical compound, primarily in the cosmetics industry.[1][2] Its efficacy as a reducing agent makes it a key ingredient in formulations for permanent hair waving, straightening, and depilatory creams.[1][2] This technical guide provides a comprehensive review of the scientific literature on ammonium thioglycolate, covering its chemical and physical properties, synthesis, mechanisms of action, applications, and toxicological profile. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and cosmetic formulation.

Chemical and Physical Properties

This compound is a colorless to pale pink liquid, often noted for its repulsive, skunk-like odor.[3] It is an organic ammonium salt with the chemical formula C₂H₇NO₂S.[3]

| Property | Value | Reference |

| CAS Number | 5421-46-5 | [3] |

| Molecular Formula | C₂H₇NO₂S | [3] |

| Molecular Weight | 109.15 g/mol | [3] |

| Appearance | Colorless to pale pink liquid | [3] |

| Odor | Repulsive, skunk-like | [3] |

| pH (of solution) | 6.0 - 7.2 | [3] |

| Specific Gravity | 1.205 @ 20 °C | [3] |

| Water Solubility | Miscible | |

| log Kow (estimated) | -2.85 | [3] |

Synthesis and Manufacturing

The primary method for synthesizing this compound involves the neutralization of thioglycolic acid with ammonia (B1221849).[4] Thioglycolic acid itself is commercially produced by reacting pure monochloroacetic acid with sodium hydrosulfide (B80085) in an aqueous medium, followed by acidification.

A patented process for producing a low-odor this compound involves reacting thioglycolic acid contaminated with isopropyl ester of thioglycolic acid with aqueous ammonia or ammonium hydroxide. The reaction is carried out at a pH of at least 6.5 to about 9.0 and at a temperature ranging from 25°C to 100°C.[5] Optimal conditions for a high yield and purity product include a mole ratio of thioglycolic acid to ammonia between 1.0:1.01 and 1.0:1.2, a pH range of 6.5 to 9.0, and a temperature between 60°C and 80°C for 0.5 to 1.5 hours.[5]

Another patented method describes the preparation of thioglycolate by reacting thioglycolic acid and ammonia water by spraying the two liquids to create fine particles, which completes the initial reaction in a short time while maintaining a reaction temperature of 50-60°C.[6]

Applications in the Cosmetic Industry

This compound is a key ingredient in several cosmetic products due to its ability to modify the structure of keratin (B1170402), the primary protein in hair.

| Product Type | Typical Concentration (as Thioglycolic Acid) | pH Range | Reference |

| Permanent Waves/Hair Straighteners | Up to 15.2% | 7.0 - 9.5 | [2] |

| Depilatories | Up to 5.0% | 7.0 - 12.7 | [2] |

| Hair Dyes and Colors (as stabilizer) | Up to 0.25% | - | [3] |

Mechanism of Action in Hair

The efficacy of this compound in hair restructuring products lies in its ability to cleave the disulfide bonds within the keratin protein of the hair shaft. In an alkaline environment, the thioglycolate anion acts as a nucleophile, attacking the disulfide bridges. This process weakens the hair's structure, allowing it to be reshaped. Subsequently, a neutralizing agent, typically hydrogen peroxide, is applied to reform the disulfide bonds in the new configuration, thus setting the desired shape.

References

- 1. oecd.org [oecd.org]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. x-cellr8.com [x-cellr8.com]

- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 5. US5319136A - Preparation of pure this compound - Google Patents [patents.google.com]

- 6. KR830002621B1 - Method for preparing thioglycolate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Reduction of Protein Disulfide Bonds with Ammonium Thioglycolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of disulfide bonds is a critical step in many protein characterization and manipulation workflows, including proteomic analysis, protein sequencing, and the production of therapeutic proteins. Disulfide bonds, formed between the thiol groups of cysteine residues, are crucial for the stabilization of the tertiary and quaternary structures of many proteins. Cleavage of these bonds is often necessary to denature proteins for analysis or to refold them into a correct, biologically active conformation. Ammonium (B1175870) thioglycolate, a salt of thioglycolic acid, is a potent reducing agent capable of cleaving these disulfide bonds. While commonly known for its use in cosmetic applications, such as hair perming, its underlying chemical principles are directly applicable to laboratory and industrial protein chemistry.

This document provides detailed protocols and application notes for the use of ammonium thioglycolate in reducing protein disulfide bonds, with a focus on preparing proteins for analytical techniques like mass spectrometry.

Mechanism of Action: Thiol-Disulfide Exchange

The reduction of protein disulfide bonds by this compound occurs via a thiol-disulfide exchange reaction. The active species is the thioglycolate anion (⁻S-CH₂-COO⁻), a potent nucleophile. The reaction proceeds in a two-step process:

-

The thioglycolate anion attacks one of the sulfur atoms of the protein's disulfide bond (R-S-S-R), forming a mixed disulfide between the protein and the thioglycolate molecule. This breaks the original disulfide bridge and releases one of the cysteine residues as a free thiol (R-SH).

-

A second thioglycolate anion then attacks the sulfur atom of the mixed disulfide that is derived from the thioglycolic acid. This reaction regenerates a molecule of thioglycolate disulfide and releases the second protein cysteine residue as a free thiol (R-SH).

An excess of this compound is used to drive the equilibrium of the reaction towards the fully reduced protein. The overall reaction can be summarized as:

Protein-(S-S)-Protein + 2 HSCH₂COO⁻NH₄⁺ → Protein-(SH)₂(SH)₂ + (SCH₂COO⁻)₂ + 2 NH₄⁺

Factors Influencing Reduction Efficiency

Several factors can influence the efficiency of disulfide bond reduction with this compound:

-

pH: The reaction is highly pH-dependent. Alkaline conditions (pH 8-10.5) are generally more effective as they favor the formation of the thiolate anion (⁻S-CH₂-COO⁻), which is the active nucleophile.

-

Concentration of Reducing Agent: A sufficient molar excess of this compound over the disulfide bonds is necessary to drive the reaction to completion.

-

Temperature and Incubation Time: Higher temperatures and longer incubation times can increase the rate and extent of reduction. However, conditions should be optimized to avoid protein degradation.

-

Protein Structure and Accessibility of Disulfide Bonds: The accessibility of disulfide bonds within the folded protein structure can significantly impact their susceptibility to reduction. Denaturing agents, such as urea (B33335) or guanidinium (B1211019) chloride, are often used to unfold the protein and expose buried disulfide bonds.

Experimental Protocols

Protocol 1: General Reduction of Protein Disulfide Bonds for SDS-PAGE Analysis

This protocol is suitable for reducing disulfide bonds in protein samples prior to separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Materials:

-

Protein sample

-

This compound solution (e.g., 1 M, pH adjusted to 8.5 with ammonium hydroxide)

-

2x SDS-PAGE sample loading buffer (containing SDS and a tracking dye, without a reducing agent)

-

Deionized water

Procedure:

-

To your protein sample, add the 1 M this compound solution to a final concentration of 100-200 mM.

-

Incubate the sample at 50-60°C for 15-30 minutes.

-

Add an equal volume of 2x SDS-PAGE sample loading buffer.

-

Heat the sample at 95-100°C for 5 minutes.

-

Load the sample onto the SDS-PAGE gel.

Protocol 2: Reduction and Alkylation of Proteins for Mass Spectrometry

This protocol is designed for the complete reduction of disulfide bonds and subsequent alkylation of the resulting free thiols to prevent their re-oxidation, a critical step for protein identification and characterization by mass spectrometry.[1]

Materials:

-

Protein sample (in a suitable buffer, e.g., 50 mM ammonium bicarbonate, pH 8.5)

-

Denaturing buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5

-

This compound solution (1 M, pH 8.5)

-

Iodoacetamide (B48618) (IAA) solution (500 mM in 50 mM ammonium bicarbonate, freshly prepared and protected from light)

-

Trypsin solution (for subsequent digestion)

-

Formic acid

Procedure:

-

Denaturation: Resuspend the protein sample in the denaturing buffer to a final protein concentration of 1-5 mg/mL.

-

Reduction: Add the 1 M this compound solution to the denatured protein sample to a final concentration of 20 mM. Incubate at 37°C for 1 hour with gentle shaking.

-

Alkylation: Add the 500 mM iodoacetamide solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature in the dark.

-

Quenching (Optional): To quench any unreacted iodoacetamide, add a small amount of a thiol-containing reagent like DTT to a final concentration of 10 mM and incubate for 15 minutes.

-

Sample Cleanup: The sample is now ready for buffer exchange (e.g., using spin columns) to remove urea and excess reagents, followed by enzymatic digestion (e.g., with trypsin).

-

Acidification: After digestion, acidify the sample with formic acid to a final concentration of 0.1-1% to stop the digestion and prepare the sample for LC-MS/MS analysis.

Data Presentation

The efficiency of disulfide bond reduction can be quantified by various methods, including Ellman's reagent assay to measure free thiols or by mass spectrometry to observe the mass shift corresponding to the reduced protein.

Table 1: Reduction of Disulfide Bonds in Bovine Serum Albumin (BSA) and Bovine γ-Globulin with Thioglycolic Acid at Different pH Values.

| Protein | pH | Number of Disulfide Bonds Reduced per Molecule |

| Bovine Serum Albumin | 5.0 | ~1 |

| 7.0 | ~3 | |

| 9.0 | ~6 | |

| 10.0 | ~8 | |

| Bovine γ-Globulin | 7.0 | ~2 |

| 9.0 | ~5 | |

| 10.0 | ~7 |

Note: Data adapted from Markus, G. & Karush, F. (1958). The number of disulfide bonds in native BSA is 17 and in native bovine γ-globulin is approximately 16.

Table 2: Comparison of Common Reducing Agents for Protein Disulfide Bonds.

| Feature | This compound | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |

| Effective pH Range | Alkaline (8.0 - 10.5) | Neutral to Alkaline (>7.0) | Wide (1.5 - 8.5)[2] |

| Mechanism | Thiol-disulfide exchange | Thiol-disulfide exchange | Phosphine-based reduction |

| Odor | Pungent | Strong, unpleasant | Odorless[2] |

| Stability | Prone to air oxidation | Prone to air oxidation | More resistant to air oxidation[2] |

| Compatibility with Metal Affinity Chromatography | Generally compatible | Incompatible with Ni-NTA | Compatible with Ni-NTA[2] |

| Typical Concentration | 20-200 mM | 5-20 mM | 5-20 mM |

| Typical Temperature | 37-60°C | 37-56°C | Room Temperature to 37°C |

| Typical Time | 30-60 min | 15-45 min | 15-30 min |

Mandatory Visualizations

Caption: Workflow for protein reduction and alkylation.

Caption: Thiol-disulfide exchange mechanism.

Troubleshooting and Considerations

-

Incomplete Reduction: If incomplete reduction is observed, consider increasing the concentration of this compound, the incubation time, or the temperature. Ensure that the pH of the reaction mixture is in the optimal alkaline range. For proteins with highly stable structures, the concentration of the denaturant may need to be increased.

-

Protein Precipitation: Some proteins may precipitate upon reduction of their disulfide bonds, as this can expose hydrophobic regions. Performing the reduction at a lower temperature (e.g., 4°C) or in the presence of mild detergents can sometimes mitigate this issue.

-

Removal of Reducing Agent: For downstream applications that are sensitive to thiols, such as certain labeling chemistries, it is crucial to remove the excess this compound after reduction. This can be achieved through dialysis, diafiltration, or the use of desalting columns.

-

Safety Precautions: this compound and its solutions have a strong, unpleasant odor and should be handled in a well-ventilated area or a fume hood. Always wear appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is an effective and economical reducing agent for cleaving protein disulfide bonds. By optimizing the reaction conditions, particularly pH, concentration, and temperature, it can be successfully employed in a variety of research and development applications. The protocols provided here offer a starting point for the use of this compound, and further optimization may be required depending on the specific protein and downstream application.

References

Application Notes: Ammonium Thioglycolate for a Novel, Non-Enzymatic Detachment of Adherent Cells

For Research Use Only. Not for diagnostic or therapeutic procedures.

Introduction

The detachment of adherent cells from culture substrates is a critical step in cell culture maintenance, experimentation, and the manufacturing of cell-based therapies. The most common method involves enzymatic digestion using proteases like trypsin, which can sometimes damage cell surface proteins and affect cell viability and function.[1] Non-enzymatic methods, such as chelation of divalent cations with EDTA, are gentler but may not be effective for all cell types.[1]

This document explores the theoretical application of ammonium (B1175870) thioglycolate, a known reducing agent, as a novel method for detaching adherent cells. The proposed mechanism is based on the reduction of disulfide bonds that are crucial for the structural integrity of cell adhesion molecules and the extracellular matrix.[2][3] This method is presented as a potential alternative for researchers to investigate, particularly for applications where preserving the integrity of certain cell surface proteins is paramount.

Disclaimer: The use of ammonium thioglycolate for routine cell detachment is not a standard or validated method. The information provided herein is for research and development purposes only. Researchers should perform their own optimization and validation studies.

Principle and Proposed Mechanism of Action

Cell adhesion to the extracellular matrix (ECM) and to neighboring cells is mediated by various cell surface proteins, including integrins and cadherins. The three-dimensional structure and function of these proteins are often stabilized by intramolecular and intermolecular disulfide bonds formed between cysteine residues.[2][3][4]

This compound is a salt of thioglycolic acid, a potent reducing agent.[5] Its established use in cosmetology to break disulfide bonds in keratin (B1170402) suggests its potential to disrupt similar bonds in proteins responsible for cell adhesion.[5][6] The proposed mechanism involves the cleavage of disulfide bridges within cell adhesion molecules or ECM proteins, leading to a conformational change that disrupts their adhesive function and results in cell detachment.

Comparative Analysis with Standard Detachment Methods

The selection of a cell detachment method depends on the cell type, the desired downstream application, and the balance between detachment efficiency and the preservation of cell health. Below is a comparative summary of the hypothetical properties of this compound versus established methods.

| Feature | Trypsin-EDTA | Accutase® | EDTA (alone) | This compound (Hypothetical) |

| Mechanism | Enzymatic digestion of proteins | Enzymatic digestion (proteolytic & collagenolytic) | Chelates Ca2+ and Mg2+ ions | Reduction of disulfide bonds |

| Gentleness | Can be harsh, may damage surface proteins[1] | Generally considered gentle[1] | Very gentle[1] | Potentially gentle, non-enzymatic |

| Efficiency | High for most cell types | High | Low for strongly adherent cells[1] | To be determined |

| Effect on Surface Proteins | Can cleave surface proteins[1] | Minimal cleavage of surface proteins | Preserves surface proteins | Potentially preserves proteins sensitive to proteolysis, but may alter conformation |

| Neutralization Required | Yes (e.g., with serum-containing media) | No | No | Recommended (e.g., with an oxidizing agent or media change) |

| Toxicity | Can be toxic with prolonged exposure[7] | Low toxicity | Low toxicity | Potentially toxic, requires careful optimization[8][9][10][11][12] |

Experimental Protocols: A Starting Point for Investigation

The following protocols are intended as a starting point for researchers interested in exploring this compound as a cell detachment agent. Optimization for specific cell lines is critical.

Preparation of Reagents

-

This compound Stock Solution (1 M):

-

Handle this compound with extreme caution in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[12]

-

Prepare a 1 M stock solution in a sterile, pH-balanced buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.4).

-

Filter-sterilize the stock solution through a 0.22 µm filter.

-

Store in small aliquots at 4°C, protected from light. Due to oxidation, fresh solutions are recommended.[13]

-

-

Washing Buffer:

-

Sterile PBS without Ca2+ and Mg2+ (e.g., DPBS).

-

-

Neutralization Solution (Optional):

-

A mild oxidizing agent, such as a low concentration of hydrogen peroxide (e.g., 0.01-0.03% in PBS), could theoretically be used to reform disulfide bonds. This requires careful testing for cytotoxicity. Alternatively, a simple media wash can be used to dilute and remove the reducing agent.

-

-

Complete Cell Culture Medium:

-

Appropriate for the cell line being used.

-

Protocol for Determining Optimal Concentration and Incubation Time

This experiment aims to identify the lowest effective concentration of this compound and the shortest incubation time required for cell detachment, while maintaining high cell viability.

Methodology:

-

Cell Seeding: Seed adherent cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Preparation: On the day of the experiment, prepare serial dilutions of the 1 M this compound stock solution in serum-free medium or PBS to final concentrations ranging from 1 mM to 100 mM.

-

Washing: Aspirate the culture medium from the wells and wash the cell monolayer once with sterile PBS (without Ca2+ and Mg2+).

-

Treatment: Add the prepared this compound dilutions to the wells. Include a negative control (PBS or serum-free medium only) and a positive control (e.g., Trypsin-EDTA).

-

Incubation and Observation: Incubate the plate at 37°C. At regular intervals (e.g., 2, 5, 10, 15, and 20 minutes), observe the cells under a microscope to assess detachment.

-

Cell Collection: When cells appear detached, gently pipette the solution to dislodge the cells. Transfer the cell suspension to a microcentrifuge tube.

-

Neutralization/Washing: Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in complete culture medium to dilute and inactivate the this compound.

-

Viability Assessment: Perform a cell count and assess viability using a method such as Trypan Blue exclusion.

-

Analysis: Determine the optimal concentration and incubation time that results in efficient detachment with the highest cell viability.

Standard Protocol for Cell Detachment (using optimized conditions)

-

Aspirate the culture medium from the flask or dish.

-

Wash the cell monolayer once with an appropriate volume of sterile PBS (without Ca2+ and Mg2+).

-

Add the pre-warmed, optimized concentration of this compound solution to the vessel, ensuring the entire cell monolayer is covered.

-

Incubate at 37°C for the optimized duration.

-

Observe the cells under a microscope to confirm detachment. Gently tap the vessel to dislodge the cells if necessary.

-

Add an equal volume of complete culture medium to the vessel to dilute the this compound.

-

Gently pipette the cell suspension to create a single-cell suspension.

-

Transfer the cell suspension to a sterile centrifuge tube.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh, complete culture medium.

-

The cells are now ready for counting, subculturing, or downstream applications.

Potential Advantages and Applications

-

Preservation of Protease-Sensitive Surface Proteins: This method could be advantageous for applications where the integrity of specific cell surface proteins is critical, such as in immunological studies, receptor-ligand binding assays, or flow cytometry analysis of certain markers.

-

Non-Enzymatic Detachment: As a non-enzymatic method, it may offer a gentler alternative for sensitive cell lines that are adversely affected by proteolytic enzymes.

-

Research Tool: Investigating the effects of reducing agents on cell adhesion could provide new insights into the role of disulfide bonds in cell-matrix and cell-cell interactions.

Limitations and Safety Precautions

-

Toxicity: this compound and thioglycolic acid are known to be toxic and can cause skin and eye irritation.[8][9][11][12] It is imperative to handle these chemicals with appropriate safety measures in a well-ventilated area, preferably a chemical fume hood.

-

Impact on Protein Function: While this method may avoid proteolytic cleavage, the reduction of disulfide bonds will alter protein conformation. The reversibility of these changes and their impact on protein function must be carefully evaluated.

-

Optimization Required: The optimal conditions for detachment are likely to be highly cell-type dependent and require thorough optimization.

-

Oxidative Stress: The introduction of a reducing agent and a potential subsequent neutralizing oxidizing agent could induce cellular stress. The effects on cell health and downstream experiments should be assessed.

Conclusion

The use of this compound for detaching adherent cells is a novel and unexplored concept. The theoretical basis for its function is sound, relying on the well-understood role of disulfide bonds in protein structure. However, significant research and validation are required to establish its efficacy, safety, and suitability for various cell culture applications. The protocols and information provided here serve as a foundation for researchers to begin this exploration.

References

- 1. quora.com [quora.com]

- 2. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Stability to Function: The Importance of Disulfide Bonds in Proteins - MetwareBio [metwarebio.com]

- 4. Forced unfolding modulated by disulfide bonds in the Ig domains of a cell adhesion molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioglycolic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. letstalkacademy.com [letstalkacademy.com]

- 8. ec.europa.eu [ec.europa.eu]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. Ammonium toxicity in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Introduction - NTP Technical Report on the Toxicity Studies of Sodium Thioglycolate (CASRN 367-51-1) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 13. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes: Mapping Protein Disulfide Bonds Using Partial Reduction and Cyanylation-Induced Cleavage

For Researchers, Scientists, and Drug Development Professionals

Introduction

The correct formation of disulfide bonds is a critical post-translational modification that dictates the three-dimensional structure, stability, and biological function of many proteins, particularly secreted proteins and biotherapeutics like monoclonal antibodies.[1][2][3][4] Verifying the precise connectivity of these disulfide bridges is a crucial aspect of protein characterization and is essential for ensuring the efficacy and safety of protein-based drugs.[2][4] While traditional methods often rely on enzymatic digestion under non-reducing and reducing conditions followed by comparative analysis, chemical cleavage strategies offer a powerful alternative for unambiguous disulfide bond assignment.[1][5]

This application note details a mass spectrometry-based strategy centered on partial reduction, cyanylation of free thiols, and subsequent chemical cleavage N-terminal to the modified cysteine residue.[3][6][7] This method is particularly advantageous for proteins with complex disulfide structures, such as those containing adjacent or closely spaced cysteine residues.[3][6] The technique involves selectively breaking a subset of disulfide bonds, modifying the resulting free cysteines, and then specifically cleaving the polypeptide backbone at these sites. The resulting fragments are then analyzed by mass spectrometry (MS) to identify the original disulfide linkages.

Principle of the Method

The core of this methodology involves a three-step chemical process:

-

Partial Reduction: The protein is treated with a sub-stoichiometric amount of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), under controlled conditions. This preferentially reduces the most accessible disulfide bonds, generating a heterogeneous mixture of protein isoforms, each with a single disulfide bond broken.[7][8]

-

Cyanylation: The newly formed free sulfhydryl groups are then specifically modified (cyanylated) using a cyanylating reagent like 1-cyano-4-dimethylaminopyridinium (B1194302) tetrafluoroborate (B81430) (CDAP) or 2-nitro-5-thiocyanobenzoic acid (NTCB).[5][8] This reaction converts the cysteine thiol into a thiocyanate.

-

Chemical Cleavage: Under alkaline conditions, typically using ammonia (B1221849), the cyanylated cysteine residue undergoes a cyclization reaction. This results in the specific cleavage of the peptide bond on the N-terminal side of the modified cysteine, producing an amino-terminal peptide and a peptide with a C-terminal 2-iminothiazolidine-4-carboxyl residue.[7][9]

The resulting mixture of cleaved peptides is then analyzed by mass spectrometry (e.g., MALDI-TOF-MS or LC-MS/MS). By identifying the masses of the cleaved fragments, the original disulfide-linked cysteines can be definitively identified.

Experimental Workflow

The overall workflow for disulfide bond mapping using partial reduction and cyanylation-induced cleavage is a systematic process from sample preparation to data analysis.

Caption: General workflow for disulfide bond mapping.

Detailed Experimental Protocols

Protocol 1: Partial Reduction and Cyanylation of a Purified Protein

This protocol describes the initial steps to generate singly reduced and cyanylated protein isoforms.

Materials:

-

Purified protein of interest

-

Partial Reduction Buffer: 0.1 M Tris-HCl, 1 mM EDTA, pH 7.5

-

Reducing Agent Stock: 10 mM Tris(2-carboxyethyl)phosphine (TCEP)

-

Cyanylating Reagent: 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) or 2-nitro-5-thiocyanobenzoic acid (NTCB)

-

Quenching Solution: Acetic acid or formic acid

-

HPLC system for separation

Methodology:

-

Protein Preparation: Dissolve the purified protein in the Partial Reduction Buffer to a final concentration of 1-5 mg/mL.

-

Partial Reduction:

-

Add a sub-stoichiometric amount of TCEP to the protein solution. The ideal protein-to-TCEP molar ratio (e.g., 1:0.5 to 1:1) must be optimized empirically for each protein to maximize the yield of singly reduced isoforms.

-

Incubate the reaction at room temperature (25°C) for 15-30 minutes. The incubation time is a critical parameter to control the extent of reduction.

-

-

Cyanylation:

-

Add the cyanylating reagent (e.g., NTCB) in 5-10 fold molar excess over the total number of cysteine residues.

-

Incubate for 15 minutes at room temperature.

-

-

Reaction Quenching: Stop the reaction by acidifying the mixture with acetic acid or formic acid to a final concentration of 1-5%.

-

Separation of Isoforms (Optional but Recommended):

-

Separate the native, partially reduced/cyanylated isoforms, and fully reduced/cyanylated protein using reverse-phase HPLC.

-

Collect the fractions corresponding to the singly reduced/cyanylated species for subsequent cleavage and analysis.

-

Protocol 2: Ammonia-Induced Chemical Cleavage and Mass Spectrometry Analysis

This protocol outlines the cleavage of the cyanylated protein and subsequent analysis.

Materials:

-

Lyophilized, cyanylated protein isoform(s) from Protocol 1

-

Cleavage Buffer: 1 M aqueous ammonia (pH ~11.5) or a mixture of 6 M Guanidine-HCl, 0.1 M Tris-HCl, pH 8.5, followed by addition of concentrated ammonium (B1175870) hydroxide.

-

MALDI-TOF or LC-ESI-MS/MS system

Methodology:

-

Chemical Cleavage:

-

Dissolve the cyanylated protein sample in the Cleavage Buffer.

-

Incubate at 37°C for 1 hour.

-

-

Sample Preparation for MS:

-

Lyophilize the sample to remove the ammonia.

-

Reconstitute the peptide fragments in a suitable solvent for MS analysis (e.g., 0.1% formic acid for LC-MS).

-

Desalt the sample using a C18 ZipTip or equivalent.

-

-

Mass Spectrometry Analysis:

-

Acquire mass spectra of the resulting peptide mixture.

-

For LC-MS/MS, perform data-dependent acquisition to obtain fragmentation spectra of the cleaved peptides for sequence confirmation.

-

-

Data Analysis:

-

Identify the masses of the N-terminal and C-terminal (iminothiazolidine-containing) fragments.

-

The sum of the masses of a pair of fragments will correspond to the mass of a larger peptide that would have been generated by a standard protease (e.g., trypsin) if the cleavage had not occurred.

-

By knowing the protein's sequence, the specific cysteine residue that was cyanylated and cleaved can be identified.

-

Since the cleavage only occurs at a cysteine that was part of a reduced disulfide bond, identifying the cleavage site reveals one of the partners in that original bond. Analysis of different singly-cleaved isoforms allows for the complete mapping of all disulfide bridges.

-

Data Presentation

The success of a partial reduction experiment can be monitored by HPLC and Mass Spectrometry. The quantitative data from these analyses are crucial for optimizing the protocol.

Table 1: Example HPLC and MS Data for Partial Reduction of RNase A

| Species | Retention Time (min) | Observed Mass (Da) | Expected Mass (Da) |

| Native RNase A | 25.2 | 13682.2 | 13682.3 |

| Singly Reduced/Cyanylated | 26.5, 27.1, 27.8, 28.5 | 13709.3 | 13709.3 |

| Doubly Reduced/Cyanylated | 29.8 | 13736.4 | 13736.4 |

| ... | ... | ... | ... |

| Fully Reduced/Cyanylated | 32.1 | 13788.5 | 13788.5 |

Note: Data is illustrative. Actual retention times and masses will vary based on the protein and experimental conditions. The multiple peaks for singly reduced species correspond to different disulfide bonds being reduced.

Logical Relationship of the Cleavage Reaction

The chemical cleavage at the cyanylated cysteine residue is the key step that enables this mapping strategy.

References

- 1. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disulfide bond mapping by cyanylation-induced cleavage and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. Disulfide Bond Mapping by Cyanylation-induced Cleavage and Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

Use of ammonium thioglycolate in the synthesis of thiol-containing compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ammonium (B1175870) thioglycolate in the synthesis of thiol-containing compounds and for the reduction of disulfide bonds in proteins and peptides. Detailed protocols are provided to guide researchers in applying these methodologies in their own laboratories.

Introduction

Ammonium thioglycolate (ATG) is a versatile and effective reagent for introducing sulfhydryl (-SH) groups into organic molecules and for reducing disulfide bonds.[1][2] As the ammonium salt of thioglycolic acid, it provides a more neutral and often less odorous alternative to the free acid, while retaining the potent nucleophilicity of the thiolate anion.[3] Its utility spans from the synthesis of small molecule thiols and functionalized materials to the manipulation of complex biomolecules like proteins and peptides, making it a valuable tool in drug development and materials science.[2][4]

Synthesis of Thiol-Containing Compounds

This compound serves as a readily available source of the thiolate nucleophile for the synthesis of a variety of thiol-containing compounds. The primary applications include the synthesis of alkyl thiols, mercapto-esters, and thiol-functionalized materials.

Synthesis of Alkyl Thiols via Nucleophilic Substitution

A common method for the synthesis of alkyl thiols is the reaction of an alkyl halide with a thiolating agent. While methods using sodium hydrogen sulfide (B99878) or thiourea (B124793) followed by hydrolysis are prevalent, this compound can be used in a similar fashion, particularly for the synthesis of thioglycolic acid esters which can then be hydrolyzed if the free thiol is desired.[5][6][7] The general reaction proceeds via an SN2 mechanism where the thioglycolate anion displaces a halide or other suitable leaving group.

General Reaction Scheme:

Caption: Synthesis of an S-alkylated thioglycolic acid.

This protocol is adapted from general procedures for the alkylation of thiols.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.1 equivalents) in a suitable solvent such as ethanol (B145695) or a mixture of water and ethanol.

-

Addition of Alkyl Halide: To the stirred solution, add benzyl (B1604629) bromide (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a dilute solution of hydrochloric acid to precipitate the S-benzylthioglycolic acid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Value |

| Reactants | Benzyl bromide, this compound |

| Solvent | Ethanol |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 80-90% |

Synthesis of Mercapto-Esters

Mercapto-esters are valuable intermediates in organic synthesis. A patented method describes the synthesis of mercaptocarboxylic esters by reacting a halocarboxylic ester with ammonium hydrosulfide, which can be generated in situ.[1][2] This reaction is performed under hydrogen sulfide pressure in an alcoholic medium.

This protocol is based on the general method described in patent literature for the synthesis of mercapto-esters.[8]

-

Reaction Setup: In a pressure reactor, prepare a solution of methyl chloroacetate (B1199739) in methanol.

-

Addition of this compound: Add this compound to the solution. The reaction can be performed with ammonium hydrosulfide, which is chemically related.

-

Pressurization: Pressurize the reactor with hydrogen sulfide gas to 10-20 bar.

-

Reaction: Stir the reaction mixture at a temperature between 10 °C and 60 °C. The reaction time will vary depending on the specific substrate and conditions.

-

Work-up and Purification: After the reaction is complete, carefully vent the reactor. The product can be isolated and purified by distillation.

| Parameter | Value |

| Reactants | Methyl chloroacetate, Ammonium hydrosulfide/thioglycolate |

| Solvent | Methanol |

| Pressure | 10-20 bar H₂S |

| Temperature | 10-60 °C |

| Yield | High (specifics depend on substrate) |

Preparation of Thiol-Functionalized Polymers

This compound can be used to introduce thiol groups onto polymer backbones, creating materials with applications in drug delivery, bio-adhesion, and heavy metal scavenging.[9][10] One approach involves the reaction of polymers containing suitable leaving groups with this compound. Another method involves the reduction of disulfide bonds within a polymer.

Caption: Thiol-functionalization of a polymer.

This protocol describes a general method for the functionalization of a polymer containing methacrylate (B99206) groups via a thiol-Michael addition reaction.[10]

-

Polymer Solution: Dissolve the methacrylate-functionalized polymer (e.g., hydroxypropyl cellulose (B213188) methacrylate) in deionized water to form a solution.

-

Addition of Thiolating Agent: To the polymer solution, add an excess of this compound. Adjust the pH of the solution to slightly basic (pH 7.5-8.5) using a suitable buffer to facilitate the reaction.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

-

Purification: Purify the thiol-functionalized polymer by dialysis against deionized water to remove unreacted this compound and other small molecules.

-

Isolation: Isolate the final product by lyophilization.

-

Characterization: Determine the thiol content of the purified polymer using Ellman's test.[3]

| Parameter | Value |

| Reaction Type | Thiol-Michael Addition |

| pH | 7.5 - 8.5 |

| Temperature | Room Temperature |

| Reaction Time | 24-48 hours |

| Purification | Dialysis |

Reduction of Disulfide Bonds in Peptides and Proteins

This compound is an effective reducing agent for cleaving disulfide bonds in peptides and proteins, which is a critical step in many analytical and preparative workflows in drug development, such as peptide mapping and protein sequencing.[1][11][12] The thiolate anion from this compound attacks the disulfide bond, leading to its cleavage and the formation of two free thiol groups.[3]

References

- 1. US6313342B1 - Synthesis of esters of mercaptocarboxylic acids - Google Patents [patents.google.com]

- 2. US5773641A - Synthesis of esters of mercaptocarboxylic acids - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. sciensage.info [sciensage.info]

- 8. CN1054841C - Synthesis of mercapto-carboxylic ester - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. A Versatile Method for Preparing Polysaccharide Conjugates via Thiol-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 12. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ammonium Thioglycolate as a Reagent in Thiol-Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Thiol-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis, bioconjugation, and materials science.[1][2] This reaction is prized for its high efficiency, mild reaction conditions, and chemoselectivity, often qualifying it as a "click" reaction.[3] Ammonium (B1175870) thioglycolate serves as a readily available and effective reagent in these transformations. The presence of ammonia (B1221849) in the ammonium thioglycolate solution provides a basic environment, facilitating the deprotonation of the thiol to the more nucleophilic thiolate anion, which is the key species that initiates the Michael addition. This catalytic cycle enables the formation of a new carbon-sulfur bond.

Mechanism of Action